molecular formula C5H4ClN3O3 B13100951 2-Amino-4-chloro-5-nitropyridin-3-ol

2-Amino-4-chloro-5-nitropyridin-3-ol

Cat. No.: B13100951
M. Wt: 189.56 g/mol
InChI Key: PFTMUUZQLCQVAX-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-nitropyridin-3-ol is a heterocyclic compound with the molecular formula C5H4ClN3O3 It is a derivative of pyridine, characterized by the presence of amino, chloro, and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-nitropyridin-3-ol typically involves the nitration of 2-Amino-4-chloropyridine, followed by hydrolysis. One common method includes dissolving 4-chloro-5-nitropyridine in an alkaline hydrolyzing agent in ethanol, heating the reaction mixture for 12-24 hours, and then cooling and dehydrating the mixture to obtain the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and hydrolysis processes, utilizing efficient and cost-effective reagents and conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-nitropyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Reduction: Conversion to 2-Amino-4-chloro-3,5-diaminopyridine.

    Oxidation: Formation of pyridine N-oxides and other oxidized derivatives.

Scientific Research Applications

2-Amino-4-chloro-5-nitropyridin-3-ol is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-nitropyridin-3-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-3-nitropyridine: Similar structure but with the nitro group at a different position.

    2-Amino-6-chloro-3-nitropyridine: Another isomer with the chloro and nitro groups at different positions.

    2-Amino-4-methyl-3-nitropyridine: Contains a methyl group instead of a chloro group

Uniqueness

2-Amino-4-chloro-5-nitropyridin-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in various fields, including medicinal chemistry and material science.

Properties

Molecular Formula

C5H4ClN3O3

Molecular Weight

189.56 g/mol

IUPAC Name

2-amino-4-chloro-5-nitropyridin-3-ol

InChI

InChI=1S/C5H4ClN3O3/c6-3-2(9(11)12)1-8-5(7)4(3)10/h1,10H,(H2,7,8)

InChI Key

PFTMUUZQLCQVAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)O)Cl)[N+](=O)[O-]

Origin of Product

United States

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